molecular formula C22H23NO3 B2631041 7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 122766-05-6

7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2631041
CAS No.: 122766-05-6
M. Wt: 349.43
InChI Key: CNZJZAABODREQK-UHFFFAOYSA-N
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Description

7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a potent and selective inhibitor of Checkpoint kinase 1 (CHK1), a key serine/threonine kinase in the DNA damage response (DDR) pathway. Its primary research value lies in the field of oncology, where it is utilized to abrogate the cell cycle arrest induced by genotoxic agents like chemotherapy and radiation. By inhibiting CHK1, this compound prevents the phosphorylation of downstream targets such as CDC25C, forcing cells with damaged DNA to bypass the S and G2/M checkpoints and proceed into mitosis, ultimately leading to mitotic catastrophe and cell death. This mechanism is strategically employed in research to investigate synthetic lethality, particularly in p53-deficient cancer cells which are heavily reliant on the G2/M checkpoint for survival following DNA damage. Consequently, this molecule is a critical tool for studying combination therapies, where it is used to sensitize tumor cells to DNA-damaging anticancer agents, potentially overcoming intrinsic or acquired chemoresistance. Its research applications extend to probing the complex signaling networks of the DDR, validating CHK1 as a therapeutic target, and developing novel treatment regimens for various cancer models.

Properties

IUPAC Name

7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-15-20(16-8-4-2-5-9-16)21(25)17-10-11-19(24)18(22(17)26-15)14-23-12-6-3-7-13-23/h2,4-5,8-11,24H,3,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZJZAABODREQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common synthetic route is as follows:

    Formation of Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

    Functionalization: The hydroxy, methyl, phenyl, and piperidin-1-ylmethyl groups are introduced through various functionalization reactions, such as Friedel-Crafts acylation, alkylation, and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Chromenone Derivatives

Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one)
  • Substituents : 4-Hydroxyphenyl at position 3, lacking the methyl group at position 2 and piperidinylmethyl at position 8.
  • Key Differences : The additional hydroxy group on the phenyl ring enhances polarity, while the absence of the piperidinyl group reduces basicity. Daidzein is a natural isoflavone with estrogenic activity, contrasting with the synthetic target compound .
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
  • Substituents : Piperazinylmethyl (with a methyl group on the piperazine ring) at position 8 and a chromen-2-one core.
  • Key Differences: The chromen-2-one core (lactone structure) differs from chromen-4-one, altering electronic properties.

Piperidine/Piperazine-Substituted Chromenones

8-[4-(4-Chlorophenyl)-5H-indeno[1,2-b]pyridin-2-yl]-7-hydroxy-4-methyl-chromen-2-one
  • Substituents: Bulky indenopyridinyl group at position 8 and methyl at position 3.
  • The target compound’s piperidinyl group offers greater conformational flexibility .
3-(4-Chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one
  • Substituents : Chlorophenyl at position 3 and hydroxyethylpiperazinylmethyl at position 8.
  • Key Differences : The hydroxyethyl group on the piperazine ring increases hydrophilicity, which may improve solubility compared to the target compound’s piperidine group .

Structural Variants with Heterocyclic Modifications

3-(Benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
  • Substituents : Benzothiazole at position 3 and ethyl at position 4.
  • Key Differences : The benzothiazole group introduces sulfur-based heteroaromaticity, which may alter electronic properties and target selectivity compared to the phenyl group in the target compound .

Anti-MRSA Activity

Chromenones with substituents at position 8, such as piperidinylmethyl or indenopyridinyl groups, have demonstrated anti-MRSA activity. The target compound’s piperidinyl group may enhance membrane penetration, while bulkier groups (e.g., indenopyridinyl) could improve target binding .

Anticancer Potential

Compounds like 8-[4-(4-Chlorophenyl)-5H-indeno[1,2-b]pyridin-2-yl]-7-hydroxy-4-methyl-chromen-2-one (5o) show anticancer activity due to extended aromatic systems. The target compound’s simpler piperidinyl group may prioritize metabolic stability over potency .

Solubility and Bioavailability

  • Piperidine vs. Piperazine : Piperazinyl groups (e.g., in ) increase basicity and water solubility, whereas piperidinyl groups offer moderate lipophilicity, balancing membrane permeability and solubility .
  • Alkyl vs. Aromatic Substituents : Methyl or propyl groups (e.g., in ) enhance lipophilicity, while chlorophenyl or benzothiazole groups introduce polarity or heteroaromatic interactions .

Comparative Data Table

Compound Name Substituents (Positions) Core Structure Key Biological Activity Reference
Target Compound 7-OH, 2-Me, 3-Ph, 8-(piperidin-1-ylmethyl) Chromen-4-one Not explicitly reported
Daidzein 7-OH, 3-(4-OH-Ph) Chromen-4-one Estrogenic activity
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 8-(4-methylpiperazinylmethyl) Chromen-2-one Computational modeling
8-[4-(4-Chlorophenyl)-5H-indeno[1,2-b]pyridin-2-yl]-7-hydroxy-4-methyl-chromen-2-one 8-indenopyridinyl, 4-Me Chromen-2-one Anticancer
3-(4-Chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one 3-Cl-Ph, 8-(hydroxyethylpiperazinylmethyl) Chromen-4-one Enhanced solubility

Biological Activity

7-Hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known by its chemical structure as C16_{16}H19_{19}NO3_3, is a synthetic compound that belongs to the class of flavonoids. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound exhibits several notable physical and chemical properties:

  • Molecular Weight : 273.34 g/mol
  • Density : 1.334 g/cm³
  • Boiling Point : 432.2 ºC at 760 mmHg
  • LogP (Partition Coefficient) : 3.599, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage to cells.

Antimicrobial Activity

Studies have shown that flavonoids possess antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains, demonstrating effective inhibition at concentrations ranging from 100 to 400 μg/mL. The minimum inhibitory concentrations (MICs) of these compounds suggest a potential role in developing new antimicrobial agents.

Enzyme Inhibition

One of the most promising aspects of this compound is its inhibitory activity against key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Inhibitory studies reveal that certain derivatives show IC50_{50} values as low as 1.52 μM, indicating strong potential as treatments for conditions like Alzheimer’s disease.
  • Monoamine Oxidase (MAO) : The compound also exhibits inhibitory effects on MAO-A, with IC50_{50} values reported around 6.97 μM, suggesting its role in modulating neurotransmitter levels.

Study on Neuroprotective Effects

A study published in MDPI explored the neuroprotective effects of flavonoid derivatives, including those similar to our compound. The research demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress, highlighting their therapeutic potential in neurodegenerative disorders .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial efficacy of related chromone derivatives against multiple bacterial strains, where compounds were evaluated for their MICs and showed promising results against Gram-positive and Gram-negative bacteria .

Data Table of Biological Activities

Activity TypeTarget Enzyme/OrganismIC50_{50} ValueReference
AChE InhibitionHuman AChE1.52 μM
MAO-A InhibitionHuman MAO-A6.97 μM
AntimicrobialStaphylococcus aureus200 μg/mL
AntioxidantDPPH Radical Scavenging-General findings

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing synthesis yield of 7-hydroxy-2-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one?

  • Methodological Answer :

  • Temperature Control : Maintain 70–80°C during the Mannich reaction to ensure efficient piperidinylmethyl group incorporation .
  • Solvent Selection : Use ethanol or dichloromethane for polar intermediates; switch to aprotic solvents (e.g., DMF) for nucleophilic substitutions .
  • Catalyst Optimization : Employ DMAP (4-dimethylaminopyridine) for acylations, enhancing regioselectivity by 20–30% .
  • Data Table :
StepSolventTemp (°C)CatalystYield (%)
Chromenone Core FormationEthanol80None66.8
Piperidinylmethyl AdditionDCM25DMAP75

Q. How to characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Assign peaks via 1H^1H-NMR (δ 6.8–7.5 ppm for aromatic protons; δ 3.2–3.8 ppm for piperidinyl CH2_2) and 13C^{13}C-NMR (δ 180–185 ppm for carbonyl) .
  • X-ray Crystallography : Use SHELX suite for structure refinement. Key metrics: R-factor < 5%, bond length deviation < 0.01 Å .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 376.2 (calculated) with ESI-MS .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution (MIC) against S. aureus and E. coli; compare with ciprofloxacin controls .
  • Cytotoxicity : MTT assay on HEK-293 cells; IC50_{50} < 50 µM suggests therapeutic potential .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and solvent controls (DMSO < 0.1%) to minimize variability .
  • SAR Analysis : Modify substituents (e.g., replace trifluoromethyl with methoxy) to isolate pharmacophore contributions .
  • Data Table :
StudySubstituentActivity (IC50_{50}, µM)Assay Type
A-CF3_312.3 (±1.2)Anticancer
B-OCH3_328.7 (±2.1)Anticancer

Q. What computational strategies predict binding interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with PDB 1XYZ (kinase domain); prioritize piperidinylmethyl and chromenone oxygen as key interaction sites .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How to address low solubility in pharmacological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use 10% PEG-400 in PBS to enhance aqueous solubility by 5-fold .
  • Prodrug Design : Introduce acetyl groups at the 7-hydroxy position; hydrolyze in vivo for activation .

Methodological Pitfalls & Solutions

  • Synthesis Challenges :
    • Side Reactions : Monitor intermediates via TLC (hexane:EtOAc 3:1); avoid excess formaldehyde in Mannich reactions to prevent crosslinking .
  • Crystallography Errors :
    • Twinned Crystals : Use SHELXD for twin law detection; refine with HKLF5 in SHELXL .
  • Bioassay Variability :
    • False Positives : Include heat-killed pathogen controls in antimicrobial assays .

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